methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C22H16O5 and a molecular weight of 360.37 g/mol . This compound is part of the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-phenylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound is utilized in the synthesis of photoactive materials and fluorescent dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial properties.
Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate: Used in the synthesis of photoactive materials.
(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid: Exhibits anti-inflammatory and analgesic activities.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Biological Activity
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate, a derivative of coumarin, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is part of the coumarin family, characterized by a benzopyran structure with various substituents that enhance its biological properties. The synthesis typically involves the reaction of phenolic compounds with appropriate acylating agents, leading to the formation of the desired ester derivatives. The crystal structure analysis has shown that the compound forms dimers through weak intermolecular hydrogen bonds, which may influence its biological interactions .
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. For instance, derivatives of this compound have shown significant activity in reducing reactive oxygen species (ROS) levels in various cell lines .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of coumarin derivatives, including this compound. The compound has been tested against a range of bacterial and fungal strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. This suggests potential applications in treating infections caused by resistant pathogens .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) activity is noteworthy, with some studies reporting IC50 values in the low micromolar range. This inhibition can potentially enhance acetylcholine levels in the brain, offering therapeutic benefits for cognitive decline associated with neurodegenerative diseases .
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- AChE Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Antimicrobial Action : The structural features allow for interaction with microbial membranes or intracellular targets, disrupting essential functions.
Properties
Molecular Formula |
C22H16O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H16O5/c1-25-21(24)13-26-19-9-5-8-16-15(19)10-11-17-18(12-20(23)27-22(16)17)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChI Key |
SOWNLMGYJQBEKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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